molecular formula C14H20N4O3 B14643677 1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- CAS No. 55242-59-6

1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)-

Cat. No.: B14643677
CAS No.: 55242-59-6
M. Wt: 292.33 g/mol
InChI Key: MROQSUMVRJJJLI-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated purine derivatives.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to cell growth, apoptosis, and signal transduction. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-:

    1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-:

    1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-:

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

55242-59-6

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

7-ethyl-3-methyl-1-(5-oxohexyl)purine-2,6-dione

InChI

InChI=1S/C14H20N4O3/c1-4-17-9-15-12-11(17)13(20)18(14(21)16(12)3)8-6-5-7-10(2)19/h9H,4-8H2,1-3H3

InChI Key

MROQSUMVRJJJLI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C

Origin of Product

United States

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